2-(4-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that has garnered interest in various fields of scientific research. This compound is structurally characterized by a boron-containing dioxaborinane ring attached to a phenyl group with an isobutyl substituent. Its unique structure imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-isobutylphenylboronic acid with a suitable diol under dehydrating conditions. One common method includes the use of 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4) are used under controlled conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Various boron derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its anti-inflammatory and analgesic properties due to its structural similarity to ibuprofen.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the tumor cells. The phenyl group may also interact with cyclooxygenase (COX) enzymes, inhibiting the production of prostaglandins and thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)propionic acid (Ibuprofen): A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory properties.
2-(3-Benzoylphenyl)propionic acid: Another NSAID with a different substitution pattern on the phenyl ring.
2-(4-Isobutylphenyl)ethanol: A related compound with a hydroxyl group instead of the dioxaborinane ring.
Uniqueness
2-(4-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical reactivity and potential applications in BNCT. Its structural similarity to ibuprofen also makes it a candidate for exploring anti-inflammatory and analgesic properties.
Properties
Molecular Formula |
C15H23BO2 |
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Molecular Weight |
246.15 g/mol |
IUPAC Name |
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H23BO2/c1-12(2)9-13-5-7-14(8-6-13)16-17-10-15(3,4)11-18-16/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
GMKOUUCYWRALRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
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